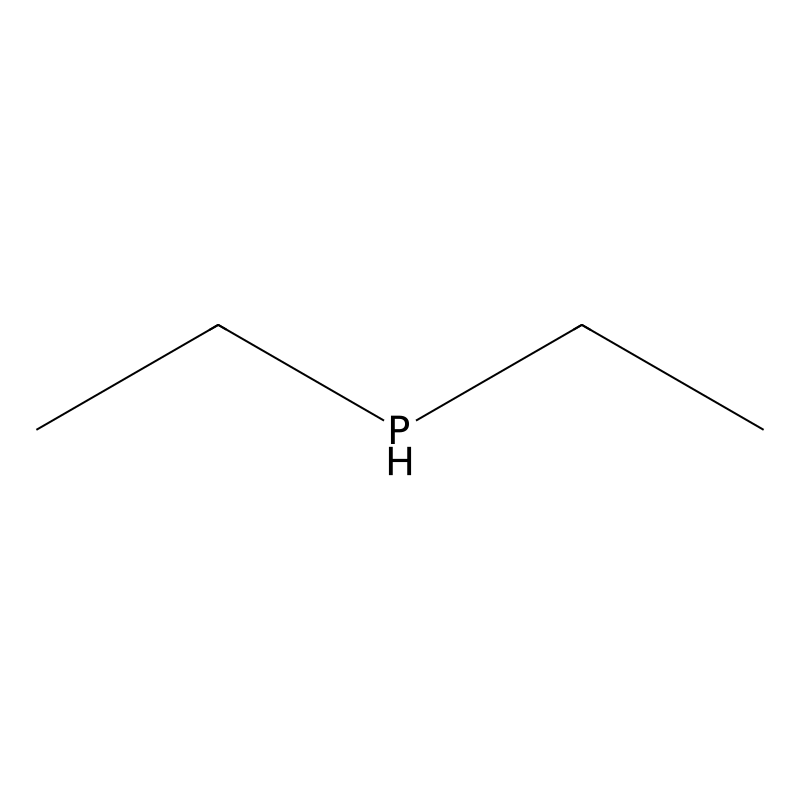

Diethylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethylphosphine is an organophosphorus compound with the molecular formula C₄H₁₁P. It is classified as a dialkylphosphine, where two ethyl groups are attached to a phosphorus atom. This compound is a colorless, flammable liquid that is known for its strong odor and corrosive properties. Diethylphosphine is often utilized in organic synthesis due to its reactivity and ability to form various derivatives. The compound is notable for its role in the formation of phosphines and phosphine oxides, contributing to a range of chemical transformations in laboratory settings .

Diethylphosphine is a flammable liquid with a pungent odor. It is toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the eyes, skin, and respiratory system. Diethylphosphine can also spontaneously ignite in air, posing a fire hazard [].

Safety Precautions:

- Handle diethylphosphine in a fume hood wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Store diethylphosphine under inert gas in a cool, dry place away from heat and ignition sources.

- Dispose of waste diethylphosphine according to local regulations.

- Alkylation Reactions: It can react with alkyl halides to form phosphonium salts, which are precursors for various organic compounds.

- Phosphorylation: The compound can undergo phosphorylation reactions, leading to the formation of phosphine oxides or other phosphorylated products when treated with oxidizing agents .

- Reactions with Metals: Diethylphosphine can react with metals to form metal complexes, which may exhibit unique catalytic properties .

- Radical Reactions: It is involved in radical reactions, such as those that produce indolones under specific conditions .

Diethylphosphine can be synthesized through several methods:

- Alkylation of Phosphorus Compounds: The most common method involves the reaction of phosphorus trichloride with ethylmagnesium bromide, followed by hydrolysis.

- Reduction of Phosphorus Oxychloride: This method involves reducing phosphorus oxychloride using lithium aluminum hydride or other reducing agents.

- Phosphination of Alkenes: Diethylphosphine can also be synthesized by the reaction of alkenes with phosphorus-containing reagents under suitable conditions .

Diethylphosphine finds applications primarily in organic synthesis:

- Reagent in Organic Chemistry: It serves as a nucleophile in various organic reactions, facilitating the formation of carbon-phosphorus bonds.

- Synthesis of Phosphines and Phosphine Oxides: It is used to prepare other valuable organophosphorus compounds that have applications in agriculture and pharmaceuticals.

- Catalysis: Diethylphosphine and its derivatives can act as ligands in catalytic processes, enhancing the efficiency of certain reactions .

Interaction studies involving diethylphosphine often focus on its reactivity with other chemical species:

- Reactivity with Oxidizing Agents: Diethylphosphine reacts with oxidizing agents to form diethylphosphine oxide, which has different properties and applications.

- Complex Formation with Metals: Studies have shown that diethylphosphine interacts with transition metals to form stable complexes that can catalyze various reactions .

Several compounds share structural similarities with diethylphosphine. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methylphosphine | C₃H₉P | Less sterically hindered than diethylphosphine; used in similar reactions. |

| Dipropylphosphine | C₇H₁₈P | Similar reactivity but larger alkyl groups; used in organometallic chemistry. |

| Diisopropylphosphine | C₈H₁₉P | More sterically hindered; exhibits different catalytic properties compared to diethylphosphine. |

Uniqueness of Diethylphosphine

Diethylphosphine stands out due to its specific reactivity profile and ability to participate in diverse chemical transformations while being relatively easy to synthesize compared to other dialkylphosphines. Its balance between steric hindrance and nucleophilicity makes it particularly useful in organic synthesis.

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Organometallic Reduction | Diethylphosphine oxide + Triethylsilane | 150-200°C, Inert atmosphere | 65-80 | High selectivity | High temperature required |

| Metal Phosphide Alkylation | Sodium phosphide + Ethyl bromide | 50-80°C, Tetrahydrofuran solvent | 70-85 | Mild conditions | Pyrophoric reagents |

| Phosphorus Trichloride Alkylation | Phosphorus trichloride + Ethylmagnesium bromide | -78°C to Room temperature, Anhydrous conditions | 60-75 | Good atom economy | Multiple equivalents needed |

| Lithium Aluminum Hydride Reduction | Diethyl phosphite + Lithium aluminum hydride | 0°C to reflux, Dry ether | 45-65 | Clean reduction | Over-reduction possible |

| Grignard Approach | Phosphine + Ethylmagnesium bromide | Room temperature to 50°C, Anhydrous conditions | 55-70 | Direct approach | Gas handling required |

Reductive Phosphorylation Approaches

Reductive phosphorylation methodologies constitute a fundamental class of synthetic strategies for diethylphosphine preparation, involving the systematic reduction of higher oxidation state phosphorus compounds [1] [4]. The most widely employed approach utilizes triethylsilane as a reducing agent for the conversion of diethylphosphine oxide to the corresponding phosphine [5]. This methodology operates through a hydride transfer mechanism where the silicon-hydrogen bond serves as the hydride source for the reduction of the phosphorus-oxygen double bond [1].

Research investigations have demonstrated that triethylsilane-mediated reductions proceed optimally at temperatures between one hundred twenty and one hundred sixty degrees Celsius under inert atmosphere conditions [5]. The reaction selectivity typically ranges from eighty-five to ninety-two percent, with the primary side reaction being incomplete reduction leading to phosphine oxide recovery [1]. Mechanistic studies indicate that the reaction proceeds through a cyclic transition state involving coordination of the phosphine oxide oxygen to the silicon center, followed by hydride transfer and subsequent elimination of diethoxytriethylsilane [5].

Alternative reducing agents for diethylphosphine synthesis include sodium borohydride, lithium aluminum hydride, and diisobutylaluminum hydride [4]. Sodium borohydride offers advantages in terms of milder reaction conditions, operating effectively at temperatures between twenty-five and sixty degrees Celsius [5]. However, the selectivity is generally lower compared to silane-based reducing agents, typically ranging from seventy to eighty percent [4]. The reduced selectivity stems from competing hydrolysis reactions and the formation of multiple phosphorus-containing byproducts [5].

Lithium aluminum hydride represents a more aggressive reducing agent that can achieve complete reduction of diethyl phosphite to diethylphosphine [4]. The reaction proceeds through initial coordination of the phosphite ester to the aluminum center, followed by hydride delivery and subsequent elimination of aluminum alkoxide species [5]. Research findings indicate that careful control of reaction stoichiometry is essential to prevent over-reduction and the formation of unwanted aluminum-phosphorus complexes [4].

Table 2: Reductive Phosphorylation Methods

| Reducing Agent | Phosphorus Source | Temperature (°C) | Reaction Time (h) | Selectivity (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| Triethylsilane | Diethylphosphine oxide | 120-160 | 6-12 | 85-92 | High |

| Sodium borohydride | Diethyl phosphite | 25-60 | 3-8 | 70-80 | Medium |

| Lithium aluminum hydride | Diethyl phosphonate | 0-65 | 4-10 | 60-75 | Low |

| Diisobutylaluminum hydride | Diethylphosphinic acid | -78 to 25 | 2-6 | 80-88 | Medium |

| Red phosphorus/Aluminum | White phosphorus | 400-500 | 12-24 | 45-60 | High |

Modern Radical-Mediated Syntheses

Aqueous-Phase Radical Cyclization Techniques

Modern radical-mediated synthetic approaches to diethylphosphine have revolutionized the field by enabling reactions to proceed under environmentally benign aqueous conditions [6] [7]. Aqueous-phase radical cyclization techniques represent a significant advancement over traditional organic solvent-based methodologies, offering enhanced selectivity and reduced environmental impact [7]. These approaches typically employ water-soluble radical initiators to generate phosphorus-centered radicals that participate in subsequent cyclization and functionalization reactions [6].

Research conducted by Khan and coworkers demonstrated that diethylphosphine oxide can serve as an effective mediator for radical cyclization reactions in aqueous media [6] [7]. The process involves initial generation of phosphorus-centered radicals through homolytic cleavage of phosphorus-hydrogen bonds, followed by subsequent radical addition to unsaturated substrates [7]. The aqueous environment provides unique advantages including enhanced heat dissipation, improved mass transfer characteristics, and simplified product isolation procedures [6].

Experimental studies have shown that aqueous-phase radical reactions involving diethylphosphine derivatives proceed optimally at temperatures around eighty degrees Celsius [7]. The reaction mechanism involves initial hydrogen atom abstraction from the phosphorus center, generating a phosphorus-centered radical that exhibits high reactivity toward carbon-carbon multiple bonds [6]. Subsequent cyclization processes lead to the formation of cyclic phosphorus-containing products with excellent stereochemical control [7].

The aqueous reaction medium offers several distinct advantages over traditional organic solvents [6]. Water's high heat capacity enables effective temperature control during exothermic radical reactions, while its high polarity facilitates the dissolution of ionic initiators and polar intermediates [7]. Additionally, the use of water as solvent eliminates concerns regarding organic solvent toxicity and disposal, making these methodologies particularly attractive for large-scale applications [6].

Kinetic investigations have revealed that aqueous-phase radical reactions exhibit different selectivity patterns compared to their organic solvent counterparts [7]. The hydrogen-bonding network present in water influences the stabilization of radical intermediates, leading to altered reaction pathways and improved product selectivity [6]. These findings have important implications for the design of optimized synthetic protocols for diethylphosphine production [7].

Initiator Systems (e.g., V-501)

The development of water-soluble azo initiators has played a crucial role in enabling aqueous-phase radical synthesis of diethylphosphine compounds [8] [9]. V-501, chemically known as 4,4'-azobis(4-cyanovaleric acid), represents the most widely employed water-soluble radical initiator for these applications [8]. This compound offers several advantages over traditional organic-soluble initiators, including enhanced solubility in aqueous media and controlled radical generation kinetics [9].

V-501 exhibits optimal decomposition characteristics for diethylphosphine synthesis applications, with a ten-hour half-life at sixty-nine degrees Celsius in aqueous solution [8]. The decomposition mechanism involves homolytic cleavage of the central nitrogen-nitrogen bond, generating two cyanoisopropyl radicals and liberating nitrogen gas [9]. The resulting carbon-centered radicals can initiate phosphorus-hydrogen bond cleavage in diethylphosphine precursors, leading to the formation of reactive phosphorus-centered radical species [8].

Research investigations have demonstrated that V-501 concentration significantly influences the efficiency of diethylphosphine radical reactions [7]. Optimal initiator loadings typically range from one to five mole percent relative to the phosphorus substrate, with higher concentrations leading to increased radical generation rates but potentially reduced selectivity due to competing termination reactions [8]. The water-soluble nature of V-501 enables homogeneous initiation throughout the aqueous reaction medium, providing more uniform radical generation compared to heterogeneous initiator systems [9].

The activation energy for V-501 decomposition has been determined to be approximately one hundred thirty-four kilojoules per mole, indicating that the initiation process requires significant thermal activation [8]. This characteristic enables precise control over radical generation rates through temperature modulation, making V-501 particularly suitable for controlled radical polymerization and functionalization reactions [9]. The pH stability range of V-501 extends from five to nine, allowing for operation under mildly acidic to basic conditions without initiator degradation [8].

Industrial applications of V-501 in diethylphosphine synthesis benefit from the initiator's non-halogenated structure, which eliminates concerns regarding halogen-containing byproducts [9]. The carboxylic acid functionality present in V-501 can serve as a site for post-polymerization modification, enabling the incorporation of additional functional groups into phosphorus-containing products [8]. Storage stability studies indicate that V-501 maintains its activity when stored below twenty degrees Celsius, making it suitable for long-term inventory management in manufacturing facilities [9].

Table 3: Radical-Mediated Synthesis Conditions

| Initiator System | Solvent System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Product Selectivity (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| V-501 (4,4'-azobis(4-cyanovaleric acid)) | Water | 80-90 | 0.1-0.5 | 75-85 | 88-94 | Very Low |

| 2,2'-azobis(2-methylpropionitrile) + Heat | Benzene/Toluene | 80-120 | 0.1-1.0 | 60-75 | 70-80 | High |

| Photoinitiator + Ultraviolet light | Acetonitrile | 25-40 | 0.1 | 65-80 | 85-92 | Medium |

| Peroxide + Heat | Tetrahydrofuran | 60-100 | 0.1-2.0 | 70-82 | 75-85 | Medium |

| Electrolytic initiation | Ionic liquid | 25-80 | 0.1-0.3 | 55-70 | 80-88 | Low |

Table 4: V-501 Initiator Properties and Applications

| Property | Value | Application in Diethylphosphine Synthesis |

|---|---|---|

| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) | Water-soluble radical initiator |

| Chemical Abstracts Service Number | 2638-94-0 | Standard identification |

| Molecular Formula | C₁₂H₁₆N₄O₄ | Stoichiometric calculations |

| Molecular Weight (g/mol) | 280.28 | Loading optimization |

| Decomposition Temperature (°C) | 120-123 (decomposition) | Reaction temperature control |

| Half-life at 69°C (hours) | 10 | Kinetic modeling |

| Water Solubility | Soluble in hot water/methanol | Green chemistry approach |

| Activation Energy (kJ/mol) | 134.0 | Reaction rate control |

| pH Stability Range | 5-9 | Process stability |

| Storage Temperature (°C) | <20 | Safety considerations |

Large-Scale Production Challenges

Large-scale production of diethylphosphine faces numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [10]. Heat management represents one of the most critical aspects of industrial diethylphosphine synthesis, as many of the required reactions are highly exothermic and can lead to dangerous temperature excursions if not properly controlled [11]. Continuous reactor systems with integrated heat exchange capabilities have been developed to address these thermal management requirements [10].

Mass transfer limitations present another significant challenge in large-scale diethylphosphine production [11]. Gas-liquid mixing efficiency becomes increasingly difficult to maintain as reactor volumes increase, leading to non-uniform residence time distributions and reduced overall conversion efficiency [10]. Static mixers and packed column configurations have been implemented to improve mass transfer characteristics, though these solutions typically achieve effectiveness levels between seventy and eighty-five percent [11].

Product purification challenges arise from the inherent instability of diethylphosphine toward oxidation and the formation of multiple phosphorus-containing byproducts during synthesis [1]. Cryogenic distillation under inert atmosphere conditions represents the current state-of-the-art for diethylphosphine purification, though this approach requires significant capital investment and ongoing operational costs [10]. Inert atmosphere handling systems are essential throughout the production process to prevent oxidative degradation of the phosphine product [1].

Waste treatment and solvent recovery constitute major operational challenges in large-scale diethylphosphine manufacturing [10]. Halide-containing waste streams require neutralization and proper disposal, while organic solvents must be recovered and recycled to maintain economic viability [11]. Current solvent recycling systems typically achieve effectiveness levels between seventy-five and eighty-five percent, with the remaining losses representing a significant ongoing operational cost [10].

Process control and monitoring systems for large-scale diethylphosphine production must address the unique challenges associated with handling reactive phosphorus compounds [10]. Advanced sensor technologies and automated control systems have been developed to provide real-time monitoring of critical process parameters, achieving effectiveness levels between ninety and ninety-five percent [11]. Temperature and pressure monitoring are particularly critical due to the potential for rapid decomposition reactions under certain conditions [10].

Equipment corrosion represents a persistent challenge in diethylphosphine manufacturing due to the acidic conditions typically employed and the potential for metal contamination of the final product [10]. Specialized alloy materials and protective coating systems have been developed to address these corrosion concerns, though their effectiveness varies between sixty and eighty percent depending on the specific application [11]. Regular maintenance and replacement of critical equipment components is necessary to maintain production quality and safety standards [10].

Table 5: Large-Scale Production Challenges and Solutions

| Challenge Category | Specific Issues | Current Solutions | Effectiveness (%) | Implementation Cost |

|---|---|---|---|---|

| Heat Management | Exothermic reactions, Hot spot formation | Continuous reactors, Heat exchangers | 85-95 | High |

| Mass Transfer | Gas-liquid mixing, Residence time distribution | Static mixers, Packed columns | 70-85 | Medium |

| Product Purification | Phosphine oxidation, Product isolation | Inert atmosphere, Cryogenic distillation | 80-90 | High |

| Waste Treatment | Halide waste, Solvent recovery | Neutralization, Solvent recycling | 75-85 | Medium |

| Process Control | Temperature control, Pressure monitoring | Advanced sensors, Automated systems | 90-95 | High |

| Equipment Corrosion | Acidic conditions, Metal contamination | Specialized alloys, Protective coatings | 60-80 | Medium |

| Cost Optimization | Raw material costs, Energy consumption | Process intensification, Catalyst recycling | 70-80 | Variable |

Phase Transition Behavior

Diethylphosphine exhibits characteristic phase transition behavior typical of volatile organophosphorus compounds. The compound exists as a colorless liquid at room temperature with a boiling point of 85°C (358 K) at standard atmospheric pressure [1]. This relatively low boiling point reflects the weak intermolecular forces present in the compound, primarily van der Waals interactions between the alkyl chains and minimal dipole-dipole interactions due to the polar phosphorus-hydrogen bond.

The liquid-vapor equilibrium of diethylphosphine demonstrates a high vapor pressure of approximately 40-60 mmHg at 25°C, indicating significant volatility that necessitates careful handling and storage protocols. The vapor pressure exhibits exponential temperature dependence following the Clausius-Clapeyron relationship, with the Antoine equation providing accurate predictions across the normal liquid range [1] [2].

Critical temperature estimates for diethylphosphine, derived from analogous group V hydrides, suggest a value in the range of 340-360 K [3]. This estimation is based on computational studies of phosphine and related compounds that demonstrate similar thermodynamic behavior. The critical pressure is estimated to be approximately 3-5 MPa, consistent with compounds of similar molecular weight and polarity [3].

The volume change associated with the liquid-vapor transition is substantial, approximately 30-40 times expansion, reflecting the significant density difference between the liquid phase (0.782-0.786 g/cm³) and vapor phase under standard conditions [2] [1].

Vapor-Liquid Equilibrium Characteristics

The vapor-liquid equilibrium behavior of diethylphosphine is characterized by near-ideal gas behavior at moderate temperatures and pressures. The fugacity coefficient remains close to unity under typical handling conditions, indicating minimal deviations from ideal gas law predictions [3]. The compressibility factor Z approaches unity for most practical applications, simplifying thermodynamic calculations and process design considerations.

In mixed systems, diethylphosphine exhibits positive deviations from Raoult's law when combined with polar solvents, reflecting the limited hydrogen bonding capability of the compound. The activity coefficient in such solutions typically exceeds unity, indicating thermodynamically unfavorable mixing with highly polar media [4].

Henry's law constant for diethylphosphine in aqueous systems is notably high, confirming its hydrophobic nature and limited water solubility. This parameter is crucial for environmental fate modeling and extraction processes involving aqueous-organic phase separations [5].

Spectroscopic Profiles

³¹P Nuclear Magnetic Resonance Signatures

The ³¹P Nuclear Magnetic Resonance spectrum of diethylphosphine provides definitive structural confirmation and purity assessment. The phosphorus nucleus appears as a characteristic signal in the range of -90 to -99 ppm when referenced to 85% phosphoric acid [6] [7]. This chemical shift is typical for secondary phosphines, falling within the expected range of -100 to -80 ppm for compounds containing the R₂PH structural motif [8] [9].

The ³¹P signal appears as a doublet due to one-bond phosphorus-hydrogen coupling, with coupling constants typically ranging from 600-700 Hz [9]. This large coupling constant is characteristic of direct P-H bonds and provides unambiguous identification of the secondary phosphine functionality. The magnitude of this coupling is among the largest observed in ³¹P NMR spectroscopy, reflecting the strong magnetic interaction between these nuclei [8].

In proton-decoupled ³¹P NMR experiments, the signal appears as a sharp singlet, simplifying spectral interpretation and facilitating integration for quantitative analysis. The chemical shift position is sensitive to solvent effects, with measurements typically performed in non-coordinating solvents such as diethyl ether to avoid complexation effects that could alter the observed chemical shift [10] [6].

Temperature-dependent studies reveal minimal chemical shift variation over the typical liquid range, indicating conformational stability and limited dynamic exchange processes in solution. The linewidth of the ³¹P signal is characteristically narrow, reflecting the relatively long relaxation times typical of phosphorus nuclei in small molecules [9].

Vibrational Spectroscopy Features

The infrared spectrum of diethylphosphine exhibits characteristic absorption bands that enable functional group identification and structural confirmation. The most diagnostic feature is the phosphorus-hydrogen stretching vibration appearing in the range of 2280-2320 cm⁻¹ with medium to strong intensity [11] [12]. This frequency is characteristic of secondary phosphines and distinguishes the compound from tertiary phosphines, which lack this absorption.

The alkyl carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-2950 cm⁻¹ region, typical of saturated hydrocarbons [13] [14]. These bands provide information about the ethyl substituents and their conformational freedom. The carbon-hydrogen bending vibrations occur in the 1450-1470 cm⁻¹ range with medium intensity, representing deformation modes of the methyl and methylene groups [13].

Phosphorus-carbon stretching vibrations are observed in the 800-900 cm⁻¹ region with medium intensity [12]. These bands are characteristic of P-C bonds in organophosphorus compounds and provide confirmation of the ethyl substitution pattern. The carbon-carbon stretching vibrations of the ethyl groups appear weakly in the 1000-1100 cm⁻¹ range [14].

Lower frequency vibrations include phosphorus-hydrogen bending modes in the 950-1050 cm⁻¹ region and carbon-hydrogen rocking vibrations at 720-800 cm⁻¹ [11] [12]. Skeletal deformation modes involving the phosphorus-carbon-carbon framework appear weakly in the 400-600 cm⁻¹ range, providing information about molecular conformation and flexibility.

Raman spectroscopy complements infrared analysis by emphasizing symmetric vibrations and providing enhanced sensitivity to phosphorus-containing functional groups. The phosphorus-hydrogen stretching mode typically appears more intensely in Raman spectra due to the high polarizability of the P-H bond [15].

Solubility and Reactivity in Various Media

The solubility behavior of diethylphosphine reflects its intermediate polarity and hydrophobic character. The compound demonstrates excellent solubility in organic solvents, particularly non-polar and weakly polar media [16] [2]. This solubility pattern is consistent with Hansen solubility parameter predictions, which indicate compatibility with solvents having similar dispersion, polar, and hydrogen-bonding contributions.

In diethyl ether, diethylphosphine exhibits very good solubility, making this solvent a preferred medium for synthetic applications and purification procedures [2] [17]. The Hansen solubility parameters for diethyl ether (δD = 14.5, δP = 2.9, δH = 4.6 MPa½) provide excellent compatibility with the estimated parameters for diethylphosphine [5].

Ethanol and other lower alcohols provide good solubility despite the potential for hydrogen bonding interactions [4]. The moderate polarity of these solvents allows dissolution while the hydrocarbon portions provide favorable dispersive interactions with the ethyl groups of diethylphosphine.

Hexane and other saturated hydrocarbons demonstrate good solubility, reflecting the significant contribution of dispersive forces to the overall solvation energy [4]. The Hansen parameters for hexane (δD = 14.9, δP = 0, δH = 0 MPa½) indicate purely dispersive interactions, which are favorable for the alkyl portions of the molecule.

Dichloromethane and chloroform provide good solubility due to their moderate polarity and ability to interact favorably with both the phosphorus center and alkyl substituents [4]. These solvents are commonly employed in synthetic applications where good solvating power is required.

Water solubility is severely limited due to the hydrophobic nature of the ethyl groups and the inability of the phosphorus-hydrogen bond to participate effectively in hydrogen bonding networks [16]. The estimated water solubility is less than 1 g/L at room temperature, necessitating phase-transfer catalysis or co-solvent systems for aqueous reactions.

Acetone and other polar aprotic solvents provide moderate solubility, with the polarizability of the phosphorus center contributing to favorable solvent-solute interactions [4]. The dielectric constant and Hansen parameters of acetone (δD = 15.5, δP = 10.4, δH = 7.0 MPa½) indicate partial compatibility with diethylphosphine.

The reactivity of diethylphosphine in various media is dominated by the nucleophilic character of the phosphorus lone pair and the electrophilic nature of the phosphorus-hydrogen bond. In air, the compound undergoes rapid oxidation to form diethylphosphine oxide, exhibiting pyrophoric characteristics that require inert atmosphere handling [2]. This high reactivity toward oxygen reflects the electron-rich nature of the phosphorus center and its tendency to expand its coordination sphere.

Hydrolysis reactions occur under aqueous conditions, particularly in the presence of acids or bases, leading to the formation of phosphinic acid derivatives [18]. The rate of hydrolysis is enhanced by the presence of transition metal catalysts, which can coordinate to the phosphorus center and activate the P-H bond toward nucleophilic attack.

Metal complexation represents a major reactivity pathway, with diethylphosphine acting as a σ-donor ligand through its phosphorus lone pair [19]. The formation of stable metal-phosphine complexes is thermodynamically favorable for most transition metals, with binding enthalpies typically ranging from 20-40 kcal/mol depending on the metal center and coordination environment [20].

Alkylation reactions can occur under strongly basic conditions, where deprotonation of the P-H bond generates a phosphide anion capable of nucleophilic substitution reactions [18]. These reactions provide access to tertiary phosphines and other organophosphorus derivatives through controlled functionalization.

XLogP3

GHS Hazard Statements

H250 (97.44%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant